(4-Chlorophenyl)acetone oxime
CAS No.: 1454-65-5
Cat. No.: VC0174128
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1454-65-5 |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63 |
| IUPAC Name | (NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ |
| SMILES | CC(=NO)CC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
(4-Chlorophenyl)acetone oxime, also known as 1-(4-chlorophenyl)propan-2-one oxime, is an organic compound belonging to the class of oximes. Oximes are a group of chemical compounds containing the C=N-OH functional group formed through the condensation of carbonyl compounds with hydroxylamine . The compound features a 4-chlorophenyl group attached to a propan-2-one oxime moiety, creating a structure with both aromatic and oxime functional characteristics.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 1454-65-5 |
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63500 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)propan-2-one oxime |
| Synonyms | (4-chlorophenyl)acetone oxime, 1-(4-chlorophenyl)-2-propanone oxime, p-chlorophenylacetone oxime, 1-(p-chlorophenyl)propan-2-one oxime |
The structure consists of a para-chlorophenyl ring connected to a 2-propanone oxime group via a methylene bridge. This configuration confers unique chemical properties and reactivity patterns that make it valuable in organic synthesis .
Physical and Chemical Properties
(4-Chlorophenyl)acetone oxime exhibits specific physicochemical properties that influence its behavior in chemical reactions and determine its potential applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Not specified in literature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Limited information in literature |
| Appearance | Presumed solid (based on similar oximes) |
The precursor compound, 4-chlorophenylacetone, has a refractive index of 1.5325 to 1.5345 (at 20°C, 589nm), which may provide insight into some physical properties of the derived oxime .
Spectroscopic Properties
While specific spectroscopic data for (4-chlorophenyl)acetone oxime is limited in the search results, oximes generally exhibit characteristic spectral patterns:
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Infrared spectroscopy typically shows a strong OH stretching band around 3200-3600 cm⁻¹
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NMR spectroscopy would reveal signals corresponding to the aromatic protons, methylene bridge, methyl group, and the hydroxyl proton of the oxime moiety
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Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 183.63 g/mol
Structural verification of oximes can be accomplished through various spectroscopic techniques, including IR, NMR, and UV-vis spectroscopy .
Synthesis Methods
Several methods exist for the synthesis of (4-chlorophenyl)acetone oxime, primarily involving the reaction of the corresponding ketone with hydroxylamine.
Green Chemistry Approaches
Recent developments in oxime synthesis have focused on environmentally friendly methodologies:
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Solventless reactions using grinding conditions with bismuth oxide (Bi2O3) as a catalyst
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Natural acid-catalyzed synthesis
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Solid support methodologies
Catalytic Methods
Several catalytic systems have been reported for oxime synthesis that could be applied to (4-chlorophenyl)acetone oxime:
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TiO2/SO4²⁻ solid superacid catalysis
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Calcium oxide (CaO) mediated synthesis
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Potassium fluoride-doped Animal Bone Meal (KF/ABM)
Reactivity and Chemical Transformations
(4-Chlorophenyl)acetone oxime participates in various chemical transformations characteristic of the oxime functional group, making it a versatile intermediate in organic synthesis.
Beckmann Rearrangement
The Beckmann rearrangement represents one of the most significant reactions of oximes, converting them to amides:
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The rearrangement occurs under acidic conditions or with reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride
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For ketoximes like (4-chlorophenyl)acetone oxime, the reaction proceeds stereospecifically
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The migrating group must be anti-periplanar to the leaving group on nitrogen for successful rearrangement
The Beckmann rearrangement of (4-chlorophenyl)acetone oxime would yield the corresponding N-substituted acetamide derivative.
Reduction Reactions
Oximes can undergo various reduction reactions:
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Reduction to amines using strong reducing agents (LiAlH4, NaBH4)
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Selective reduction to hydroxylamines under controlled conditions
Radical Chemistry
Oximes can participate in radical-mediated transformations:
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Generation of iminoxyl radicals under oxidative conditions
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Intermolecular C–O coupling reactions
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Cyclization reactions involving C–H bond cleavage or addition to C=C bonds
Recent research has demonstrated photocatalytic deoximation reactions of various oximes. While bis(4-chlorophenyl) methanone oxime was found to be unreactive under these conditions, similar structures with 4-chlorophenyl groups have shown variability in reactivity .
Metal-Mediated Reactions
Oximes can coordinate with metals, enabling various transformations:
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Formation of metal complexes through coordination via the nitrogen or oxygen atoms
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Metal-catalyzed nucleophilic additions
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Iron(II)-catalyzed O-alkylations with α,β-unsaturated aldehydes
Applications and Significance
(4-chlorophenyl)acetone oxime has potential applications across several fields, primarily derived from its structural features and reactive functional group.
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis:
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Precursor for the synthesis of nitrogen-containing compounds
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Starting material for heterocyclic synthesis
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Building block for pharmaceutical compounds
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Intermediate in the preparation of isoxazole and pyrazole derivatives with biological activity
Pharmaceutical Relevance
Oximes and their derivatives are important in medicinal chemistry:
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Several oxime-based pharmaceuticals have been FDA-approved
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Oxime functional groups appear in various biologically active compounds
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Oxime derivatives often exhibit antibacterial, antifungal, anti-inflammatory, and anti-cancer activities
Analytical Applications
Oximes are useful in analytical chemistry:
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For characterization and purification of carbonyl compounds
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As derivatizing agents to improve detection sensitivity
Structural Analysis and Characterization
Detailed structural analysis of (4-chlorophenyl)acetone oxime provides insight into its physical and chemical behavior.
Stereochemistry
Oximes can exist in two stereoisomeric forms (E and Z) due to restricted rotation around the C=N double bond:
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The configuration depends on the relative positions of the hydroxyl group and the larger substituent
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The stereochemistry can influence reactivity, particularly in reactions like the Beckmann rearrangement
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Stereoisomers may display different physical properties and biological activities
Instrumental Analysis
Modern analytical techniques provide detailed structural information:
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X-ray crystallography can determine the exact spatial arrangement of atoms
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Advanced NMR techniques can elucidate configuration and conformation
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Mass spectrometry provides fragmentation patterns characteristic of oximes
Recent Research Developments
Recent scientific literature suggests ongoing interest in oxime chemistry with potential relevance to (4-chlorophenyl)acetone oxime.
Green Synthesis Methods
Current research emphasizes environmentally friendly approaches:
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Development of solvent-free methodologies
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Use of renewable or benign catalysts
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Microwave-assisted synthesis to reduce reaction times and energy consumption
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Natural acid-catalyzed processes that minimize waste and hazardous reagents
Novel Reactions and Transformations
Innovative transformations involving oximes continue to be reported:
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Photocatalytic transformations of oximes under mild conditions
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Metal-free oxidative coupling reactions
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New applications in heterocyclic chemistry
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Stereoselective transformations that maintain configurational integrity
Biological Activity Studies
Oxime derivatives containing para-chlorophenyl moieties have been investigated for various biological activities:
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